1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride, also known as GSK-1360707, is a compound developed by GlaxoSmithKline primarily for its potential therapeutic applications in treating major depressive disorder. This compound belongs to a class of drugs known as triple reuptake inhibitors, which target the serotonin transporter, norepinephrine transporter, and dopamine transporter, enhancing the availability of these neurotransmitters in the synaptic cleft.
The compound is classified under the category of bicyclic amines and is characterized by its unique bicyclic structure. Its chemical formula is , with a molecular weight of approximately . The compound's structure includes a dichlorophenyl group and a methoxymethyl substituent, contributing to its biological activity .
The synthesis of 1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride typically involves several steps, including:
The synthetic route may vary based on the availability of starting materials and desired yields. Advanced retrosynthetic analysis tools can predict feasible synthetic routes by utilizing databases such as Reaxys and PISTACHIO .
The molecular structure of 1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride features a bicyclic framework that contributes to its pharmacological properties. The InChI key for this compound is .
The compound undergoes various chemical reactions typical for amines and aromatic compounds:
These reactions can be optimized through careful control of reaction conditions such as temperature, solvent choice, and reaction time .
The mechanism of action of 1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves inhibition of the serotonin transporter, norepinephrine transporter, and dopamine transporter:
In vivo studies have shown that this compound exhibits excellent bioavailability and brain penetration, making it a candidate for further development in treating mood disorders .
These properties are essential for ensuring the stability and efficacy of the compound during research and potential therapeutic use.
1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride has significant potential applications in:
The ongoing research into this compound highlights its importance in understanding complex neurochemical interactions involved in mental health conditions .
The monoamine deficiency hypothesis posits that dysregulation of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) neurotransmission underpins major depressive disorder (MDD) and related mood disorders. Serotonin modulates emotional processing, aggression, and impulsivity; norepinephrine influences attention, arousal, and memory consolidation; and dopamine governs motivation, reward processing, and hedonic responses [1] [4]. Anhedonia—a core, treatment-resistant symptom of depression—is strongly linked to impaired dopaminergic signaling in the mesolimbic pathway [1] [8]. Traditional antidepressants like SSRIs and SNRIs primarily target SERT and NET, often neglecting DAT, which may contribute to residual symptoms and delayed efficacy [4] [9].
Triple reuptake inhibitors (TRIs) simultaneously block SERT, NET, and DAT, enhancing synaptic concentrations of all three monoamines. This approach aims to:
Azabicycloheptane scaffolds emerged as privileged structures for TRI design due to their:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8